molecular formula C12H12Cl2N2O2S B245406 1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole

1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole

Cat. No. B245406
M. Wt: 319.2 g/mol
InChI Key: FQWNWFRFEVFYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole, commonly known as DIDS, is a small molecule inhibitor that has been widely used in scientific research. DIDS is a sulfonamide derivative that contains an imidazole ring and two chlorophenyl groups. This compound has been found to have a variety of biological effects, including the inhibition of chloride channels, the inhibition of anion exchange, and the modulation of ATP-sensitive potassium channels.

Mechanism of Action

The mechanism of action of DIDS involves the binding of the compound to specific sites on chloride channels, anion exchange transporters, and ATP-sensitive potassium channels. This binding inhibits the activity of these channels and transporters, leading to the modulation of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIDS are diverse and depend on the specific target of the compound. Inhibition of chloride channels can lead to changes in cell volume, action potential, and pH regulation. Inhibition of anion exchange can affect acid-base balance and bicarbonate transport. Modulation of ATP-sensitive potassium channels can affect insulin secretion and glucose metabolism.

Advantages and Limitations for Lab Experiments

DIDS has several advantages for use in laboratory experiments. It is a well-established compound with a known synthesis method and has been extensively studied in a variety of cell types and physiological processes. Its small size and specificity for certain targets make it a useful tool for studying specific physiological processes.
However, there are also limitations to the use of DIDS in laboratory experiments. Its specificity for certain targets can limit its usefulness in studying broader physiological processes. Additionally, its inhibition of chloride channels can lead to changes in cell volume and pH regulation, which can complicate experimental design.

Future Directions

There are several future directions for research involving DIDS. One area of research is the study of the specific binding sites of DIDS on chloride channels and anion exchange transporters. Understanding these binding sites could lead to the development of more specific inhibitors and the design of more targeted experiments.
Another area of research is the study of the effects of DIDS on other physiological processes. For example, the modulation of ATP-sensitive potassium channels by DIDS could have potential therapeutic applications in the treatment of diabetes.
Finally, the use of DIDS in combination with other inhibitors could lead to a better understanding of the complex physiological processes involving chloride channels, anion exchange, and ATP-sensitive potassium channels.
Conclusion:
In conclusion, 1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole, or DIDS, is a small molecule inhibitor that has been widely used in scientific research. Its inhibition of chloride channels, anion exchange, and ATP-sensitive potassium channels has led to a better understanding of a variety of physiological processes. While there are limitations to its use in laboratory experiments, there are also several future directions for research involving DIDS. The continued study of this compound could lead to new insights into the complex physiological processes that it modulates.

Synthesis Methods

The synthesis of DIDS involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-ethyl-4-methylimidazole in the presence of a base. The reaction yields DIDS as a white crystalline solid. This synthesis method has been well-established and is commonly used in research laboratories.

Scientific Research Applications

DIDS has been used in a variety of scientific research applications. One major area of research is the study of chloride channels. DIDS has been found to inhibit chloride channels in a variety of cell types, including red blood cells, neurons, and epithelial cells. This inhibition has been shown to modulate a variety of physiological processes, including the regulation of cell volume, the modulation of the action potential, and the regulation of pH.
Another area of research where DIDS has been used is the study of anion exchange. DIDS has been found to inhibit anion exchange in red blood cells and other cell types. This inhibition has been shown to affect a variety of physiological processes, including the regulation of acid-base balance and the transport of bicarbonate ions.
DIDS has also been found to modulate ATP-sensitive potassium channels. This modulation has been shown to affect insulin secretion and the regulation of glucose metabolism.

properties

Molecular Formula

C12H12Cl2N2O2S

Molecular Weight

319.2 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-2-ethyl-4-methylimidazole

InChI

InChI=1S/C12H12Cl2N2O2S/c1-3-12-15-8(2)7-16(12)19(17,18)11-6-9(13)4-5-10(11)14/h4-7H,3H2,1-2H3

InChI Key

FQWNWFRFEVFYHW-UHFFFAOYSA-N

SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C

Origin of Product

United States

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